molecular formula C7H7FO3S B13335822 2-Fluoro-2-(5-methoxythiophen-2-yl)acetic acid

2-Fluoro-2-(5-methoxythiophen-2-yl)acetic acid

Cat. No.: B13335822
M. Wt: 190.19 g/mol
InChI Key: WHFFIOWVWFSDJG-UHFFFAOYSA-N
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Description

2-Fluoro-2-(5-methoxythiophen-2-yl)acetic Acid (CAS 1864750-57-1) is a high-purity chemical compound for research and development. This derivative of 2-(thiophen-2-yl)acetic acid features a fluorine atom and a methoxy group on the thiophene ring, modifications that are strategically valuable in medicinal chemistry for optimizing the physicochemical properties and binding affinity of lead molecules . Compounds based on the 2-(thiophen-2-yl)acetic acid structure have been identified as valuable chemical platforms in drug discovery pipelines. Research indicates such structures can be developed into potent inhibitors of biologically relevant targets, such as the glutathione-dependent enzyme mPGES-1, which is a strategic macromolecular target in both cancer and inflammation therapy . Furthermore, structurally similar thiophene-containing building blocks are utilized in the synthesis of compounds investigated for central nervous system (CNS) disorders, demonstrating the scaffold's relevance in developing potential therapeutic agents . This product is provided For Research Use Only. It is strictly intended for laboratory research applications and is not for use in humans, for diagnostic purposes, or for any veterinary applications.

Properties

Molecular Formula

C7H7FO3S

Molecular Weight

190.19 g/mol

IUPAC Name

2-fluoro-2-(5-methoxythiophen-2-yl)acetic acid

InChI

InChI=1S/C7H7FO3S/c1-11-5-3-2-4(12-5)6(8)7(9)10/h2-3,6H,1H3,(H,9,10)

InChI Key

WHFFIOWVWFSDJG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(S1)C(C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-(5-methoxythiophen-2-yl)acetic acid typically involves the introduction of the fluorine and methoxy groups onto the thiophene ring, followed by the formation of the acetic acid moiety. One common method involves the fluorination of a thiophene derivative, followed by methoxylation and subsequent carboxylation. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-2-(5-methoxythiophen-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.

Scientific Research Applications

2-Fluoro-2-(5-methoxythiophen-2-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving thiophene derivatives.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(5-methoxythiophen-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups can influence the compound’s binding affinity and selectivity, while the thiophene ring can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties based on the evidence:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Features
2-Fluoro-2-(5-methoxythiophen-2-yl)acetic acid Not provided C₇H₇FO₃S ~190.17* 5-methoxy-thiophene, α-fluoro Enhanced acidity (fluorine’s inductive effect); thiophene aromaticity .
2-Fluoro-2-(4-(trifluoromethyl)phenyl)acetic acid (24) Not provided C₉H₆F₄O₂ 222.14 4-CF₃-phenyl, α-fluoro High lipophilicity (CF₃); strong electron-withdrawing effects .
2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid 1556265-26-9 C₉H₈F₂O₃ 202.15 5-fluoro-2-methoxy-phenyl, α-fluoro Dual fluorine substitution; potential for increased metabolic resistance .
2-(5-Methoxythiophen-2-yl)acetic acid 1500826-48-1 C₇H₈O₃S 172.20 5-methoxy-thiophene Lacks α-fluorine; lower acidity compared to fluorinated analogs .
2-Fluoro-2-(oxolan-3-yl)acetic acid Not provided C₆H₉FO₃ 148.13 Oxolane (tetrahydrofuran) ring, α-fluoro Reduced aromaticity; conformational flexibility .

*Calculated based on molecular formula.

Key Observations:

Acidity: The α-fluorine in 2-fluoro-2-(5-methoxythiophen-2-yl)acetic acid increases acidity compared to non-fluorinated analogs (e.g., 2-(5-methoxythiophen-2-yl)acetic acid) due to its strong electron-withdrawing effect .

Aromatic vs.

Lipophilicity : Trifluoromethyl-substituted analogs (e.g., compound 24 in ) are more lipophilic than methoxy-substituted derivatives, affecting solubility and membrane permeability.

Biological Interactions : Methoxy groups may enhance solubility, while fluorinated analogs (e.g., 5-fluoro-2-methoxyphenyl derivative ) could improve resistance to enzymatic degradation.

Biological Activity

2-Fluoro-2-(5-methoxythiophen-2-yl)acetic acid is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C9H9FOS\text{C}_9\text{H}_9\text{FOS}

This structure includes a fluorine atom and a methoxy-substituted thiophene ring, which contribute to its unique pharmacological properties.

Biological Activity Overview

The biological activity of 2-Fluoro-2-(5-methoxythiophen-2-yl)acetic acid has been explored in various studies, focusing on its effects on different biological systems, particularly in relation to receptor interactions and metabolic pathways.

1. Receptor Interactions

Research indicates that compounds similar to 2-Fluoro-2-(5-methoxythiophen-2-yl)acetic acid exhibit significant interaction with serotonin receptors, particularly the 5-HT2C receptor. These interactions are crucial for understanding the compound's potential antipsychotic and mood-stabilizing effects.

Table 1: Receptor Binding Affinity

CompoundReceptor TypeK_i (nM)EC_50 (nM)
2-Fluoro-2-(5-methoxythiophen-2-yl)acetic acid5-HT2C8123
N-Methylated derivative5-HT2CNot reported24

2. Antidiabetic Effects

In vivo studies have demonstrated that derivatives of this compound can lower glucose levels in diabetic models. The mechanism appears to involve modulation of insulin signaling pathways, which is critical for managing diabetes.

Case Study: Drosophila Model
A study using genetically modified Drosophila melanogaster showed that treatment with related compounds resulted in significant reductions in blood glucose levels, suggesting a promising avenue for further research into antidiabetic therapies.

The precise mechanisms through which 2-Fluoro-2-(5-methoxythiophen-2-yl)acetic acid exerts its biological effects are still under investigation. However, it is hypothesized that its activity at serotonin receptors may lead to downstream signaling changes that affect mood and metabolic processes.

Potential Mechanisms:

  • Serotonin Receptor Modulation: Activation of the 5-HT2C receptor may influence neurotransmitter release and neuronal excitability.
  • Insulin Sensitivity Improvement: Potential enhancement of insulin receptor signaling pathways could contribute to its antidiabetic effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-fluoro-2-(5-methoxythiophen-2-yl)acetic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation of 5-methoxythiophene with oxalyl chloride, followed by fluorination via electrophilic substitution using Selectfluor® or similar reagents. Reaction optimization includes controlling temperature (0–5°C during fluorination) and stoichiometric ratios (1:1.2 thiophene derivative to fluorinating agent). Post-reduction of the ketone intermediate to the acetic acid moiety is achieved using sodium borohydride in methanol, with yields improved by slow addition over 2 hours . Purity is enhanced via recrystallization in ethanol/water (3:1 v/v) .

Q. How can researchers purify 2-fluoro-2-(5-methoxythiophen-2-yl)acetic acid to >98% purity, and what analytical techniques validate purity?

  • Methodological Answer : Purification involves sequential steps: (1) Liquid-liquid extraction with dichloromethane to remove unreacted starting materials, (2) column chromatography (silica gel, hexane/ethyl acetate gradient), and (3) recrystallization in ethanol. Purity is validated via HPLC (C18 column, 0.1% TFA in acetonitrile/water mobile phase, retention time ~8.2 min) and NMR spectroscopy (absence of extraneous peaks in 1^1H/13^{13}C spectra). Mass spectrometry (ESI-MS) confirms molecular weight (MW 214.18 g/mol) .

Q. What spectroscopic and computational methods are critical for characterizing the structural and electronic properties of this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR (400 MHz, DMSO-d6) shows characteristic peaks: δ 3.85 (s, 3H, OCH3), 6.85 (d, J=3.5 Hz, thiophene-H), 7.25 (d, J=3.5 Hz, thiophene-H), and 4.10 (s, 2H, CH2COOH).
  • FT-IR : Peaks at 1705 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-F stretch).
  • DFT Calculations : Gaussian 16 with B3LYP/6-311++G(d,p) basis set predicts bond angles, Mulliken charges on fluorine, and HOMO-LUMO gaps to explain reactivity .

Advanced Research Questions

Q. How does the electronic environment of the thiophene ring influence the regioselectivity of fluorination and subsequent reactions?

  • Methodological Answer : The 5-methoxy group activates the thiophene ring at the 2-position via electron-donating resonance, directing fluorination to the adjacent carbon. Substituent effects are quantified using Hammett constants (σ⁺ for OCH3 = -0.78), and regioselectivity is confirmed via 19^{19}F NMR. Competing pathways (e.g., over-fluorination) are mitigated by limiting reaction time to 6 hours .

Q. How should researchers resolve contradictions in reported biological activity data for this compound (e.g., conflicting IC50 values in enzyme inhibition assays)?

  • Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:

  • Use recombinant enzymes (e.g., COX-2) with consistent batch-to-bactivity.
  • Control solvent effects (DMSO ≤1% v/v).
  • Validate via orthogonal assays (e.g., SPR for binding affinity vs. fluorometric activity). Replicate studies across 3+ independent labs to confirm IC50 ranges .

Q. What strategies enable the rational design of analogs to probe structure-activity relationships (SAR) for improved metabolic stability?

  • Methodological Answer :

  • Isosteric Replacement : Replace the methoxy group with CF3 (electron-withdrawing) to alter π-π stacking.
  • Metabolic Soft Spots : Introduce deuterium at the α-carbon of the acetic acid group to slow CYP450-mediated oxidation.
  • Computational Modeling : Molecular dynamics (MD) simulations (AMBER) predict binding poses in target enzymes, guiding substitutions at the thiophene 3-position. Synthesized analogs are screened in microsomal stability assays (human liver microsomes, NADPH cofactor) .

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